L-methionine, an essential amino acid, plays a crucial role in various biological processes, including protein synthesis and the production of other vital compounds. The compound is classified as a sulfur-containing amino acid due to the presence of a thioether group in its structure. L-methionine is particularly significant in the context of nutrition and biochemistry, as it serves as a precursor for the synthesis of other amino acids and important biomolecules.
L-methionine can be sourced from both dietary intake and microbial fermentation processes. It is classified under the category of amino acids, specifically as an aliphatic amino acid. The compound is essential for humans, meaning it must be obtained through diet or supplementation, as the body cannot synthesize it. Common dietary sources include meat, fish, dairy products, and certain nuts and seeds.
L-methionine can be synthesized using various methods, including:
The fermentation process typically involves optimizing growth conditions such as pH, temperature, and substrate concentration to maximize yield. For example, a study reported that a genetically modified strain produced 21.28 grams per liter of L-methionine in a 64-hour fermentation process using glucose as a carbon source .
L-methionine has the following molecular structure:
The molecule consists of an amino group (–NH), a carboxyl group (–COOH), and a side chain containing sulfur.
The compound's solubility in water is moderate, with a melting point around 281 °C (538 °F). Its structure allows it to participate in various biochemical reactions due to the presence of the sulfur atom.
L-methionine participates in several key biochemical reactions:
The enzymatic conversion processes often involve specific conditions such as pH adjustments and temperature control to optimize reaction rates and yields.
The mechanism of action for L-methionine primarily revolves around its role as a methyl donor via S-adenosylmethionine. This process is crucial for various biological functions including:
Studies have shown that adequate levels of L-methionine are necessary for maintaining optimal cellular functions and preventing diseases related to methylation deficiencies.
Relevant analyses indicate that L-methionine's reactivity profile allows it to participate in various biochemical pathways effectively.
L-methionine has several scientific uses:
The synthesis of L-Methionine-(methyl-13C,d3) relies on precision biochemical incorporation using isotopically enriched precursors. The predominant method employs 4-methylthio-2-ketobutyrate (4-MTKB) as a metabolic precursor during bacterial fermentation. 4-MTKB labeled at the methyl position (^13^CD3) is fed to E. coli cultures expressing target proteins. The ketoacid is assimilated via the methionine salvage pathway, where transaminases convert it directly into L-methionine-(methyl-13C,d3) with high specificity and minimal isotopic leakage to other amino acids. This pathway achieves >95% incorporation efficiency under optimized conditions, crucial for maintaining isotopic integrity in downstream applications [4] [10].
Alternative routes include chemical synthesis from ^13^CD3I and homocysteine, though enzymatic approaches dominate due to superior stereochemical control. The deuterium labeling (D3) necessitates strict anaerobic conditions during synthesis and purification to prevent H/D exchange, which could compromise isotopic purity. Key parameters influencing yield include:
Table 1: Precursors and Conditions for Methyl-Specific Labeling in E. coli
Precursor | Target Amino Acid | Labeled Position | Concentration (mg/L) | Scrambling Suppression Strategy |
---|---|---|---|---|
4-Methylthio-2-ketobutyrate | Methionine | ε-methyl (S-CH3) | 100–250 | U-[^12^C] glucose; Ketoisovalerate |
L-Methionine-(methyl-13C,d3) | Direct incorporation | Full molecule | Variable | N/A (direct usage) |
2-Ketobutyrate | Isoleucine | δ1-methyl | 60 | Glycine supplementation |
The inverse stable isotopic labeling (InverSIL) strategy represents a breakthrough for tracing methyl group incorporation in complex systems. Here, organisms are grown on fully ^13^C-labeled media, then pulsed with natural-abundance methionine or its precursors. Mass spectrometry detects metabolites exhibiting mass shifts corresponding to natural methyl group incorporation against a fully labeled background. This method identified pterin biosynthesis pathways in methylotrophic bacteria, where methionine’s methyl group was incorporated into C-7 and C-9 positions of dephosphotetrahydromethanopterin [10].
Incorporating L-Methionine-(methyl-13C,d3) into recombinant proteins requires specialized expression protocols to maximize label retention and minimize metabolic scrambling. In SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) workflows, mammalian cells are cultured in methionine-deficient media supplemented exclusively with L-Methionine-(methyl-13C,d3). This forces de novo protein synthesis to incorporate the labeled isotopologue, enabling quantitative mass spectrometric comparison of protein expression between experimental conditions. Optimization requires:
For vaccine development, this tracer enables the "Stable Isotope Tagging of Epitopes (SITE)" methodology. Viruses propagated in host cells fed L-Methionine-(methyl-13C,d3) incorporate the label into viral peptides. Post-infection, mass spectrometry detects M+4-labeled epitopes in patient samples, allowing direct identification of immunogenic virus-derived peptides. This technique proved instrumental in profiling HIV-1 Env epitopes and accelerated vaccine candidate screening [1] [5].
In NMR spectroscopy, methyl-directed labeling overcomes size limitations for studying membrane proteins. Perdeuterated proteins with ^13^CD3-methionine incorporation provide high-resolution probes in large complexes (>500 kDa). The methyl group’s rapid rotation decouples it from slow molecular tumbling, preserving signal coherence. Applications include:
Critical optimizations include:
A known quantity of natural-abundance methionine (^32^S) is spiked into the labeled compound. After chromatographic separation (C18 column, 75 mM ammonium acetate pH 7.4 + 2% methanol), sulfur isotopes (^32^S, ^34^S) are monitored via ICP-MS at medium resolution (R=4000). Isotope ratios calculate ^13^C and D enrichment using mass bias-corrected equations. Recovery rates range between 98.4–100.5% with total sulfur quantification at 396 ± 6 μg g⁻¹ [8].
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